molecular formula C12H10N6O4 B14963286 N-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14963286
M. Wt: 302.25 g/mol
InChI Key: DHHWXMPXUJKXSH-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good yields . Another approach involves the use of hydrazonoyl halides, which react with thiouracil derivatives to form the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, enaminonitriles, and various catalysts. Reaction conditions often involve microwave irradiation, which enhances reaction rates and yields .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation and apoptosis . This inhibition leads to the suppression of cell proliferation and induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro group and the triazolopyrimidine core makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H10N6O4

Molecular Weight

302.25 g/mol

IUPAC Name

N-(3-nitrophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C12H10N6O4/c19-10-5-9(17-12(16-10)13-6-14-17)11(20)15-7-2-1-3-8(4-7)18(21)22/h1-4,6,9H,5H2,(H,15,20)(H,13,14,16,19)

InChI Key

DHHWXMPXUJKXSH-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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